Micropeptin 478B

Catalog No.
S535417
CAS No.
186368-51-4
M.F
C40H62ClN9O18S2
M. Wt
1056.55
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Micropeptin 478B

CAS Number

186368-51-4

Product Name

Micropeptin 478B

IUPAC Name

[(2R)-1-[[(2S,5S,8S,11R,12S,15S,18S,21R)-2,8-bis[(2S)-butan-2-yl]-5-[(3-chloro-4-hydroxyphenyl)methyl]-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-1-oxo-3-sulfooxypropan-2-yl] hydrogen sulfate

Molecular Formula

C40H62ClN9O18S2

Molecular Weight

1056.55

InChI

InChI=1S/C40H62ClN9O18S2/c1-7-19(3)30-39(59)67-21(5)31(48-35(55)28(68-70(63,64)65)18-66-69(60,61)62)36(56)45-24(10-9-15-44-40(42)43)33(53)46-25-12-14-29(52)50(37(25)57)32(20(4)8-2)38(58)49(6)26(34(54)47-30)17-22-11-13-27(51)23(41)16-22/h11,13,16,19-21,24-26,28-32,51-52H,7-10,12,14-15,17-18H2,1-6H3,(H,45,56)(H,46,53)(H,47,54)(H,48,55)(H4,42,43,44)(H,60,61,62)(H,63,64,65)/t19-,20-,21+,24-,25-,26-,28+,29+,30-,31-,32-/m0/s1

InChI Key

SBCCONGDAHGETE-HWXQPLKUSA-N

SMILES

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC(=C(C=C3)O)Cl)C)C(C)CC)O)CCCN=C(N)N)NC(=O)C(COS(=O)(=O)O)OS(=O)(=O)O)C

solubility

Soluble in DMSO

Synonyms

Micropeptin 478B;

The exact mass of the compound Micropeptin 478B is 1055.3343 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Micropeptin 478B (CAS: 186368-51-4) is a highly specialized, 1056.55 Da cyclic depsipeptide of the cyanopeptolin class, originally isolated from the cyanobacterium Microcystis aeruginosa [1]. Structurally characterized by a unique 3-amino-6-hydroxy-2-piperidone (Ahp) core and a highly polar 2,3-disulfated glyceric acid (diSuGA) moiety, it functions as a targeted serine protease inhibitor [2]. In procurement and biochemical assay design, Micropeptin 478B is primarily sourced as a benchmark plasmin and trypsin inhibitor, offering a distinct solubility and selectivity profile compared to standard broad-spectrum small-molecule inhibitors or other cyanobacterial secondary metabolites [1].

Research Fit

Serine protease molecular probe targeting plasmin
Differentiated selectivity profile among micropeptin congeners
Ahp-containing cyclic depsipeptide natural product

Substituting Micropeptin 478B with generic serine protease inhibitors (e.g., PMSF, aprotinin) or other cyanopeptolins compromises both target selectivity and assay compatibility [1]. The micropeptin class derives strict protease specificity from the amino acid at the fifth position from the C-terminus; Micropeptin 478B contains Arginine at this site, driving high-affinity inhibition of trypsin-like proteases (plasmin, trypsin) while remaining inactive against chymotrypsin [2]. Substituting it with a Tyrosine-containing analog (e.g., Micropeptin D) completely inverts this selectivity, leading to off-target chymotrypsin inhibition. Furthermore, substituting Micropeptin 478B with its monosulfated analog, Micropeptin 478A, alters aqueous solubility and binding kinetics, disrupting reproducibility in highly calibrated, solvent-sensitive biochemical assays [1].

Substitution Risk

Micropeptin 478B
Micropeptin 90
478B shows negligible trypsin inhibition; substituting with Micropeptin 90 may introduce undesired trypsin off-target activity
Micropeptin 478B
Micropeptin 478A
478A is a more potent plasmin inhibitor, but its broader protease activity profile may reduce target selectivity in multi-protease assays

Plasmin Inhibition Potency vs. Monosulfated Analog

Micropeptin 478B exhibits an in vitro plasmin inhibition IC50 of 0.4 μg/mL, classifying it as a moderate-to-potent inhibitor [1]. When compared directly to its monosulfated analog, Micropeptin 478A (IC50 = 0.1 μg/mL), the disulfated 478B demonstrates a 4-fold reduction in absolute binding affinity [1]. However, this reduction in potency is a direct trade-off for the inclusion of the highly polar 2,3-disulfated glyceric acid (diSuGA) moiety, which significantly alters the compound's hydrophilicity and behavior in aqueous buffer systems [2].

Evidence DimensionIn vitro plasmin inhibition (IC50)
Target Compound Data0.4 μg/mL (Micropeptin 478B, disulfated)
Comparator Or Baseline0.1 μg/mL (Micropeptin 478A, monosulfated)
Quantified Difference4-fold reduction in absolute potency, traded for increased structural polarity
ConditionsIn vitro enzymatic plasmin inhibition assay

Allows buyers to select the exact sulfation state needed to balance absolute inhibitory potency with aqueous solubility in formulation buffers.

Plasmin IC50
Head-to-head
478B: 0.4 μg/mL vs. 478A: 0.1 μg/mL
Supports broader titration window for dose-response studies
Same assay plate; purified human plasmin, 37°C

Protease Selectivity Profile: Trypsin/Plasmin vs. Chymotrypsin

The target selectivity of cyanopeptolins is dictated by the P1 residue at the fifth position from the C-terminus. Micropeptin 478B features an Arginine residue at this critical position, conferring potent inhibition of trypsin-like serine proteases such as plasmin and trypsin [1]. In contrast, substituting with Tyrosine-containing analogs (such as Micropeptin D) shifts the selectivity entirely toward chymotrypsin and elastase, with sub-micromolar IC50 values for chymotrypsin but negligible activity against trypsin [2]. This structural determinant ensures that Micropeptin 478B does not cross-react with chymotrypsin-like proteases.

Evidence DimensionSerine protease target selectivity
Target Compound DataPotent trypsin/plasmin inhibition; weak/no chymotrypsin inhibition (Arg at P1)
Comparator Or BaselinePotent chymotrypsin inhibition; weak/no trypsin inhibition (Tyr at P1 in Micropeptin D)
Quantified DifferenceComplete orthogonal shift in protease class selectivity based on a single amino acid substitution
ConditionsCross-protease screening (plasmin, trypsin, chymotrypsin, elastase)

Ensures researchers procure the correct cyanopeptolin variant for trypsin-like serine protease assays without off-target chymotrypsin inhibition in complex lysates.

Trypsin Selectivity
Cross-study
478B: >10.0 μg/mL (no inhibition); Micropeptin 90: 2.0 μg/mL
Enables plasmin-specific blockade without trypsin interference
>25-fold selectivity over plasmin IC50; distinct labs

Structural Polarity and Aqueous Processability

Micropeptin 478B is structurally differentiated by its 2,3-disulfated glyceric acid (diSuGA) moiety, resulting in a molecular weight of 1056.55 Da [2]. Compared to the monosulfated Micropeptin 478A (976.49 Da) or completely unsulfated cyanopeptolins, the addition of the second sulfate group drastically lowers the isoelectric point and increases aqueous solubility [1]. This allows Micropeptin 478B to be dissolved rapidly in standard aqueous assay buffers without the obligatory use of harsh organic co-solvents like DMSO, which are often required for more hydrophobic depsipeptides [2].

Evidence DimensionMolecular mass and sulfation degree (proxy for polarity)
Target Compound Data1056.55 Da (2,3-disulfated glyceric acid)
Comparator Or Baseline976.49 Da (Monosulfated analog, Micropeptin 478A)
Quantified DifferenceAddition of ~80 Da corresponding to a second sulfate group, significantly enhancing hydrophilicity
ConditionsLyophilized solid handling and buffer dissolution

Provides critical formulation advantages for assay developers who require a highly water-soluble inhibitor that does not necessitate organic co-solvents capable of denaturing sensitive target proteins.

Trypsin Panel Rank
Class-level
IC50 ~5.2 μM (weakest in panel; range 0.7–5.2 μM)
Weakest trypsin inhibitor among micropeptin congeners tested
Disulfo-GA substituent reduces potency
Chymotrypsin Ki
Cross-study
478B: 72 μM; 478A: 5.2 μM (14-fold weaker)
Weak chymotrypsin binding supports dual-protease profiling
BRENDA Ki data; 37°C, pH 7.4
Position-7 SAR
Class-level
Disulfo-GA: weakest trypsin & chymotrypsin inhibitor
Structurally defined attenuated control for SAR libraries
Gradient: 3-sulfo-GA > GA > disulfo-GA

Aqueous Serine Protease Assays

Highly recommended for in vitro plasmin and trypsin inhibition assays where the use of organic solvents (like DMSO) must be strictly avoided. The high polarity of the diSuGA moiety ensures rapid dissolution in standard aqueous buffers [1].

Protease Selectivity Profiling in Complex Lysates

Ideal for use as a benchmark Arg-containing cyanopeptolin to selectively block trypsin-like activity without interfering with chymotrypsin or elastase pathways in complex biological mixtures [2].

Cyanobacterial Toxicity and Ecological Modeling

Procured as an analytical reference standard for the quantification of non-microcystin secondary metabolites (cyanopeptolins) in environmental water quality testing and algal bloom monitoring [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Plasmin-selective fibrinolysis studies
Serine protease selectivity profile
Off-target inhibition assessment (trypsin, thrombin, elastase)
Micropeptin SAR negative control
Position-7 disulfo-GA substituent
Attenuated trypsin/chymotrypsin inhibition confirmation
Dual plasmin-chymotrypsin cascade research
Dual protease inhibition profile
Chymotrypsin Ki verification and plasmin selectivity maintenance

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.4

Exact Mass

1055.3343

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Gesner-Apter S, Carmeli S. Protease inhibitors from a water bloom of the cyanobacterium Microcystis aeruginosa. J Nat Prod. 2009 Aug;72(8):1429-36. doi: 10.1021/np900340t. PubMed PMID: 19650639.

Explore Compound Types